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Compound of Interest

Compound Name: 5,6-Difluoropyridin-2-ol

Cat. No.: B15223202

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Precise quantitative data for 5,6-Difluoropyridin-2-ol is not readily available in public chemical
databases. The molecular formula is presumed to be CsH3F2NO, based on its nomenclature.
This would correspond to a calculated molecular weight of approximately 131.08 g/mol .
However, without experimental verification from a primary source, these values should be
considered theoretical.

Property Value Citation
Molecular Formula CsHsF2NO (theoretically derived)
Molecular Weight ~131.08 g/mol (theoretically derived)

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of 5,6-Difluoropyridin-2-ol are not
widely published, a general approach can be inferred from the synthesis of analogous
fluorinated pyridinols. A common method involves the nucleophilic substitution of a suitable
precursor, such as a polychlorinated or polyfluorinated pyridine, followed by hydrolysis.

Hypothetical Synthesis Workflow:

© 2025 BenchChem. All rights reserved. 1/4 Tech Support


https://www.benchchem.com/product/b15223202?utm_src=pdf-interest
https://www.benchchem.com/product/b15223202?utm_src=pdf-body
https://www.benchchem.com/product/b15223202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15223202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A potential synthetic route could involve the hydrolysis of a 2-amino-5,6-difluoropyridine
precursor. This process would likely be carried out under acidic or basic conditions at elevated
temperatures. The workflow for such a synthesis and subsequent purification is outlined below.

Synthesis Purification
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Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis and purification of 5,6-Difluoropyridin-2-ol.

Biological Activity and Signaling Pathways

The biological activity of 5,6-Difluoropyridin-2-ol has not been extensively characterized in
publicly available literature. However, the broader class of fluorinated pyridines and pyridones
are of significant interest in medicinal chemistry due to their potential as scaffolds for various
therapeutic agents. Fluorine substitution can modulate a molecule's physicochemical
properties, such as lipophilicity and metabolic stability, which can in turn influence its biological
activity.

Derivatives of pyridin-2-ol have been investigated for a range of biological activities, including
as inhibitors of various enzymes and as ligands for receptors. The specific effects of 5,6-
difluoro substitution would need to be determined through experimental screening.

Potential Signaling Pathway Involvement:

Given the structural similarities to other biologically active heterocyclic compounds, 5,6-
Difluoropyridin-2-ol could potentially interact with various signaling pathways. A logical
workflow for investigating such interactions would begin with high-throughput screening against
a panel of common drug targets.
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Caption: Logical workflow for identifying biological targets of 5,6-Difluoropyridin-2-ol.

In conclusion, while 5,6-Difluoropyridin-2-ol is a compound of potential interest to the
research and drug development community, there is a notable lack of specific data in the public
domain. The information presented here is based on theoretical calculations and analogies to
related compounds. Further experimental work is required to fully characterize its chemical
properties and biological activities.

 To cite this document: BenchChem. [An In-depth Technical Guide to 5,6-Difluoropyridin-2-ol].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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